



Application Notes and Protocols for Steady-State Labeling with D-Fructose-13C2

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Compound of Interest		
Compound Name:	D-Fructose-13C2	
Cat. No.:	B12423416	Get Quote

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Introduction

Fructose, a prominent monosaccharide in the Western diet, is increasingly recognized for its significant role in cellular metabolism, particularly in disease states like cancer.[1][2] Unlike glucose, fructose metabolism is not insulin-dependent and is primarily initiated in the liver, intestine, kidney, and adipose tissue.[1] Cancer cells can utilize fructose as an alternative carbon source to fuel central carbon metabolism, supporting processes vital for proliferation such as de novo lipid and nucleic acid synthesis.[3] This document provides a detailed protocol for conducting steady-state isotopic labeling experiments using **D-Fructose-13C2** to trace its metabolic fate within a biological system. Such experiments are crucial for understanding the metabolic reprogramming in cancer and for the development of novel therapeutic strategies.

Steady-state labeling involves culturing cells in a medium containing a 13C-labeled substrate until the intracellular metabolite pools reach isotopic equilibrium.[4][5] This allows for the determination of the relative contribution of the labeled substrate to various metabolic pathways. By using **D-Fructose-13C2**, researchers can elucidate the pathways of fructose utilization and its contribution to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Key Metabolic Pathways of Fructose



Fructose metabolism, or fructolysis, begins with the phosphorylation of fructose to fructose-1-phosphate (F1P) by fructokinase.[3][6] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is further phosphorylated to glyceraldehyde-3-phosphate (G3P) to also enter the glycolytic pathway.[3][6] This entry into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase-1 (PFK-1), leading to a more rapid glycolytic flux compared to glucose.[1][3] The intermediates from fructolysis can be channeled into various anabolic pathways, including fatty acid and triglyceride synthesis.[2]

Fructolysis and Glycolysis

The diagram below illustrates the entry of fructose into the glycolytic pathway.



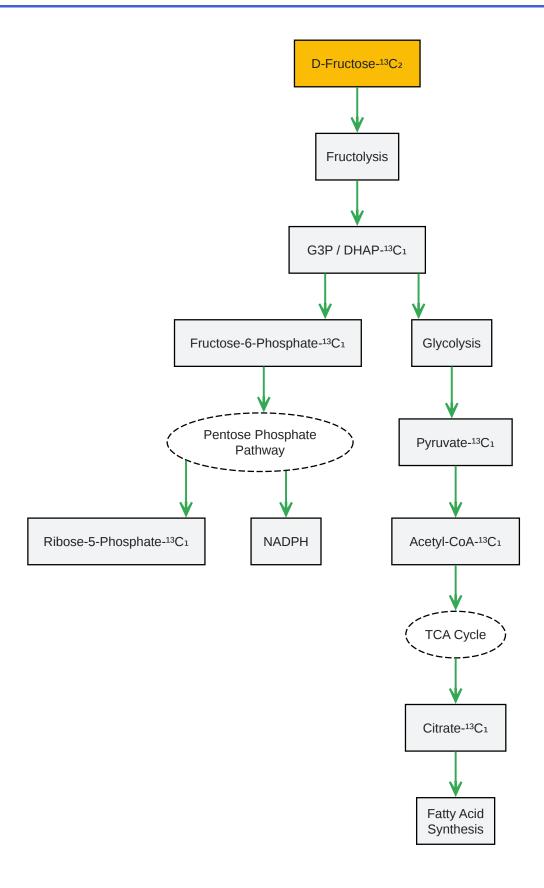
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Caption: Fructolysis pathway and its entry into glycolysis.

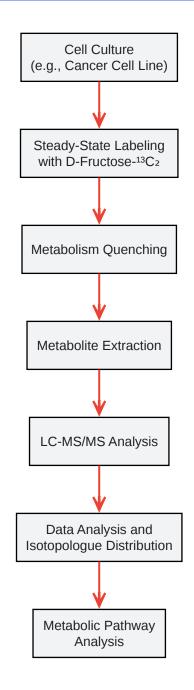
Fructose Contribution to the Pentose Phosphate Pathway and TCA Cycle

Intermediates from fructolysis, such as fructose-6-phosphate (F6P) derived from DHAP and G3P, can enter the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide synthesis.[7][8][9] Pyruvate, the end product of glycolysis, can be converted to acetyl-CoA and enter the TCA cycle to generate ATP and biosynthetic precursors.[10]









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